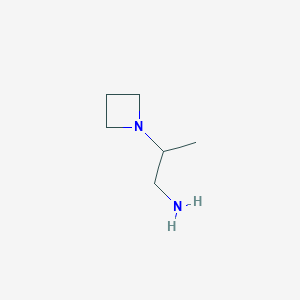![molecular formula C9H18N2O B2754519 [(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol CAS No. 2361625-32-1](/img/structure/B2754519.png)
[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.256. The purity is usually 95%.
BenchChem offers high-quality [(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methanol in Medical Toxicology
Methanol, a simple alcohol with diverse industrial and scientific applications, has been studied extensively in the context of toxicology. It is a potent toxin that, when ingested, metabolized, or even absorbed through the skin, can lead to metabolic acidosis, visual disturbances, and central nervous system depression. Research has focused on understanding the metabolic pathways involved in methanol toxicity, developing diagnostic markers for exposure, and evaluating treatments such as fomepizole, which inhibits alcohol dehydrogenase, the enzyme responsible for methanol's toxic metabolites formation (Brent et al., 2001; Jacobsen et al., 1988).
Methanol in Analytical Chemistry
Methanol serves as a critical solvent in analytical chemistry, facilitating various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Its properties make it suitable for extracting and analyzing a wide range of compounds from biological samples, thus playing a crucial role in toxicological analyses and biochemical studies (Kumarasinghe et al., 1997).
Methanol in Environmental Science
Studies on methanol's impact on the environment and its role in atmospheric chemistry highlight its dual role as a pollutant and a participant in various biochemical cycles. Research into methanol emissions, degradation, and its effects on air quality contributes to our understanding of environmental pollutants and their management (Helander & Eriksson, 2002).
Methanol in Clinical Biochemistry
Clinical biochemistry research has explored methanol's effects on the human body, including its metabolic pathways, the biochemical basis of its toxicity, and the mechanisms of action of antidotes. Studies also investigate the use of biomarkers to diagnose methanol exposure and monitor the effectiveness of treatment interventions (Sefidbakht et al., 2007).
Mechanism of Action
Target of Action
The primary targets of EN300-7433086 are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins .
Mode of Action
It is known to interact with its targets, the proteasome subunits . This interaction could lead to changes in the function of these proteins, potentially affecting various cellular processes .
Biochemical Pathways
Given its interaction with proteasome subunits, it can be inferred that it may influence protein degradation pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with proteasome subunits, it can be inferred that it may influence protein degradation, which could have various downstream effects on cellular function .
Action Environment
Environmental factors can include pH, temperature, and the presence of other molecules, which can all potentially impact the effectiveness of a compound .
properties
IUPAC Name |
[(3aR,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-2-7(4-12)1-8(9)3-11-6-9/h7-8,11-12H,1-6,10H2/t7?,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCWSLVPKANNG-CFCGPWAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(C1CNC2)CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@]2(CC1CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-fluorophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754436.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2754439.png)
![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)
![2-[4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2754444.png)


![1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2754448.png)



![3-Cyclopropyl-1-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2754457.png)

![methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2754459.png)